molecular formula C6H10ClF2NO2 B14887673 (1r,3R,4S)-1-Amino-3,4-difluorocyclopentanecarboxylic acid hydrochloride

(1r,3R,4S)-1-Amino-3,4-difluorocyclopentanecarboxylic acid hydrochloride

Cat. No.: B14887673
M. Wt: 201.60 g/mol
InChI Key: ONCNNLDTGARCNA-HCUVJYSZSA-N
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Description

Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentane ring substituted with amino and difluoro groups, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized with amino and difluoro groups through a series of substitution reactions.

    Introduction of Amino Group: The amino group is introduced via nucleophilic substitution, often using reagents like ammonia or amines under controlled conditions.

    Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or functionalized cyclopentane derivatives.

Scientific Research Applications

Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-amino-3,4-difluorocyclopentane-1-carboxylic acid: Lacks the hydrochloride salt form.

    1-amino-3-fluorocyclopentane-1-carboxylic acid: Contains only one fluorine atom.

    1-amino-3,4-dichlorocyclopentane-1-carboxylic acid: Contains chlorine instead of fluorine.

Uniqueness

Rel-(1r,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and difluoro groups. This combination of features makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.60 g/mol

IUPAC Name

(3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9F2NO2.ClH/c7-3-1-6(9,5(10)11)2-4(3)8;/h3-4H,1-2,9H2,(H,10,11);1H/t3-,4+,6?;

InChI Key

ONCNNLDTGARCNA-HCUVJYSZSA-N

Isomeric SMILES

C1[C@H]([C@H](CC1(C(=O)O)N)F)F.Cl

Canonical SMILES

C1C(C(CC1(C(=O)O)N)F)F.Cl

Origin of Product

United States

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